Cas no 1946818-05-8 (1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro-)
![1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro- structure](https://ja.kuujia.com/scimg/cas/1946818-05-8x500.png)
1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro-
-
- インチ: 1S/C11H7Cl2N3O4/c12-7-2-1-3-8(13)6(7)5-15-9(11(17)18)4-10(14-15)16(19)20/h1-4H,5H2,(H,17,18)
- InChIKey: OMLKYHYGGGAPKV-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=C(Cl)C=CC=C2Cl)C(C(O)=O)=CC([N+]([O-])=O)=N1
1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB554095-100 mg |
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid; . |
1946818-05-8 | 100MG |
€343.30 | 2022-03-01 | ||
abcr | AB554095-1 g |
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid; . |
1946818-05-8 | 1g |
€787.20 | 2022-03-01 | ||
abcr | AB554095-500 mg |
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid; . |
1946818-05-8 | 500MG |
€589.80 | 2022-03-01 | ||
abcr | AB554095-250 mg |
1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid; . |
1946818-05-8 | 250MG |
€454.70 | 2022-03-01 |
1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro- 関連文献
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro-に関する追加情報
Introduction to 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) and Its Emerging Applications in Chemical Biology
The compound 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) represents a fascinating molecular scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its nitro and chloro substituents, exhibits a unique combination of structural features that make it a promising candidate for further exploration in drug discovery and molecular medicine. The presence of both electron-withdrawing and electron-donating groups on its pyrazole core enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound for therapeutic applications.
Recent advancements in the study of pyrazole derivatives have highlighted their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds featuring nitro and chloro substituents have shown particular promise due to their ability to modulate enzyme activity and interact with biological targets. The specific arrangement of these functional groups in 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) contributes to its unique pharmacological profile, making it an attractive subject for further investigation.
In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The structural motif of 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) aligns well with current trends toward rational drug design, where computational modeling and high-throughput screening are employed to identify promising candidates. The compound’s nitro group, in particular, has been shown to enhance binding affinity to certain biological targets by increasing electrophilicity and facilitating hydrogen bonding interactions.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of more complex molecules with tailored biological activities. The carboxylic acid moiety at the 5-position provides a site for further functionalization via esterification or amidation reactions, while the nitro group can be reduced to an amine or converted into other functional groups such as azides or hydrazines. These transformations open up numerous possibilities for designing molecules with enhanced pharmacokinetic properties or targeted delivery systems.
Recent studies have also explored the role of pyrazole derivatives in modulating immune responses and inflammatory pathways. Compounds with similar structural features to 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) have been found to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro group in particular has been implicated in these inhibitory effects by stabilizing reactive intermediates or by competing with natural substrates for enzymatic binding sites.
The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the nitration of a precursor molecule followed by halogenation at specific positions on the pyrazole ring. The introduction of the methyl group at the 1-position is typically achieved through alkylation reactions using appropriate alkylating agents under controlled conditions. Each step must be carefully optimized to ensure high yield and purity while minimizing side reactions.
In terms of applications beyond drug discovery, this compound has shown potential in materials science as a building block for polymers and coordination complexes. Its ability to chelate metal ions makes it useful in designing metal-organic frameworks (MOFs) or catalysts that could be employed in industrial processes or environmental remediation efforts. The nitro group also serves as a handle for further derivatization into photoactive species or luminescent probes for biochemical assays.
The safety profile of 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8) is another critical consideration during its development and application. While preliminary studies suggest that it exhibits moderate solubility in organic solvents commonly used in research settings, further toxicological assessments are necessary to evaluate its potential effects on living systems. These studies will help determine appropriate handling procedures and potential risks associated with prolonged exposure.
Future directions for research on this compound may include exploring its interactions with biological macromolecules such as proteins and nucleic acids using spectroscopic techniques like NMR spectroscopy or X-ray crystallography. Such structural insights could provide valuable information about its mechanism of action and guide the design of analogs with improved efficacy or selectivity. Additionally, computational studies employing molecular dynamics simulations could help predict how this compound behaves within cellular environments.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel compounds like 1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro (CAS No. 1946818-05-8). These tools can analyze large datasets containing known bioactive molecules to identify patterns that correlate with therapeutic effects. By leveraging such approaches researchers can prioritize candidates based on predicted binding affinities or pharmacokinetic properties before conducting expensive wet-lab experiments.
In conclusion,1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]3-nitro(CAS No.*1946818*-*05*-*8*) stands out as an intriguing molecule with diverse potential applications across multiple disciplines including medicinal chemistry,*chemical biology*,and materials science.*The unique combination*of functional groups on its pyrazole core makes it a valuable scaffold for further exploration.*With ongoing advancements*in synthetic methodologies,*computational modeling*,and high-throughput screening,*this compound*offers exciting opportunities*for innovation.*Further research*is warranted*to fully elucidate its biological significance*and develop novel therapeutics based on its structure.*
1946818-05-8 (1H-Pyrazole-5-carboxylic acid, 1-[(2,6-dichlorophenyl)methyl]-3-nitro-) 関連製品
- 1158738-88-5(1-(butylsulfonyl)piperidin-4-amine hydrochloride)
- 946205-71-6(N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methyl-1,2-oxazole-5-carboxamide)
- 2429-73-4(Direct Blue 2 (Technical Grade))
- 615279-51-1(1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole)
- 93-56-1(rac Styrene Glycol)
- 2228202-14-8(1-(5-bromo-2-methoxypyridin-3-yl)methylcyclopropane-1-carboxylic acid)
- 2228180-77-4(2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine)
- 899966-70-2(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(trifluoromethyl)benzamide)
- 1351648-55-9(2-(1,4-diazepan-1-yl)methyl-1H-1,3-benzodiazole dihydrochloride)
- 1214373-78-0(2-bromo-1-(2,3,5-trifluorophenyl)ethan-1-one)




